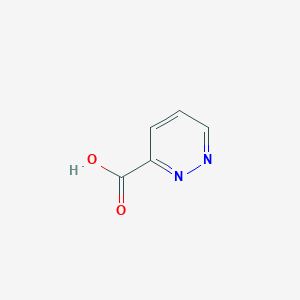

Pyridazine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUOPSRRIKJHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296601 | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-61-6 | |

| Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for pyridazine-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The document details various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in laboratory-scale and industrial production.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, acting as antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the carboxylic acid group on the pyridazine ring allows for diverse functionalization, making it a versatile scaffold for drug design. This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.

Core Synthesis Pathways

Four primary synthetic routes to this compound and its derivatives have been identified and are detailed below:

-

Oxidation of 3-Methylpyridazine: A common and scalable method involving the oxidation of a methyl group at the 3-position of the pyridazine ring.

-

Hydrolysis of 3-Cyanopyridazine: A standard transformation of a nitrile group to a carboxylic acid, offering a reliable route from a readily available precursor.

-

Ring Formation from 1,4-Dicarbonyl Compounds: A classic approach to constructing the pyridazine ring from acyclic precursors.

-

Palladium-Catalyzed Carbonylation of 3-Halopyridazines: A modern and efficient method for introducing the carboxylic acid functionality.

Pathway 1: Oxidation of 3-Methylpyridazine

This pathway is a robust and frequently employed method for the synthesis of this compound derivatives. The oxidation of the readily available 3-methylpyridazine or its substituted analogues provides a direct route to the desired carboxylic acid.

Reaction Scheme

Caption: Oxidation of 3-Methylpyridazine to this compound.

Experimental Protocols

Method A: Using Potassium Permanganate

A detailed procedure for the synthesis of 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine is described in a patent.[1]

-

Reaction Setup: In a flask equipped with a stirrer and under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.

-

Addition of Oxidant: While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

-

Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 2 hours.

-

Work-up: Cool the reaction mixture and dilute with 200ml of ice water. Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The residue is recrystallized from methanol to yield the product.

Method B: Using Potassium Dichromate

An alternative protocol utilizes potassium dichromate as the oxidizing agent.[1]

-

Reaction Setup: In a flask under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of concentrated sulfuric acid.

-

Addition of Oxidant: Gradually add 35g (0.12 mol) of potassium dichromate while stirring.

-

Reaction: Heat the mixture to 50°C and maintain for 2 hours.

-

Work-up: Cool the reaction mixture and pour it into 200ml of ice water. Extract the aqueous solution with ethyl acetate (5 x 200ml).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product is recrystallized from methanol.

Quantitative Data

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Melting Point | Reference |

| 3-chloro-6-methylpyridazine | KMnO₄ | 80°C, 2h | 52% | 148-151°C | [1] |

| 3-chloro-6-methylpyridazine | K₂Cr₂O₇ | 50°C, 2h | 65% | 148-151°C | [1] |

Pathway 2: Hydrolysis of 3-Cyanopyridazine

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This method provides a reliable route to this compound, starting from 3-cyanopyridazine.

Reaction Scheme

Caption: Hydrolysis of 3-Cyanopyridazine to this compound.

Experimental Protocols

While a specific protocol for the hydrolysis of 3-cyanopyridazine is not explicitly detailed in the provided search results, a general procedure for the hydrolysis of a cyanopyridine can be adapted.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridazine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH where the carboxylic acid precipitates.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water, ethanol).

Quantitative Data

Quantitative data for the direct hydrolysis of 3-cyanopyridazine is not available in the provided search results. However, yields for analogous reactions are typically moderate to high.

Pathway 3: Ring Formation from 1,4-Dicarbonyl Compounds

The condensation of a 1,4-dicarbonyl compound with hydrazine is a classic and versatile method for the synthesis of the pyridazine ring. By choosing an appropriate dicarbonyl precursor, this compound can be synthesized directly. One such precursor is mucochloric acid.

Reaction Scheme

Caption: Synthesis of this compound from Mucochloric Acid.

Experimental Protocols

A general method for the synthesis of pyridazinones from γ-keto acids and hydrazine is well-established.[3] A specific protocol for the reaction of mucochloric acid with hydrazine to yield a pyridazine carboxylic acid derivative would likely follow a similar procedure.

-

Reaction Setup: Dissolve mucochloric acid in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution, often at room temperature or with gentle heating.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture to allow the product to crystallize.

-

Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.

Quantitative Data

Pathway 4: Palladium-Catalyzed Carbonylation of 3-Halopyridazines

Modern synthetic methodologies, such as palladium-catalyzed carbonylation, offer an efficient route to carboxylic acids and their derivatives. This method involves the reaction of a 3-halopyridazine with carbon monoxide in the presence of a palladium catalyst.

Reaction Scheme

Caption: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine.

Experimental Protocols

A general method for the palladium-catalyzed carbonylation of aryl halides to carboxylic acids has been developed.[4] While a specific protocol for 3-chloropyridazine is not provided, the general conditions can be adapted.

-

Reaction Setup: In a pressure vessel, combine the 3-halopyridazine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMA).

-

Carbonylation: Pressurize the vessel with carbon monoxide (or use a CO source like CO₂) and heat the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After the reaction is complete, cool the vessel, and carefully release the pressure. The resulting ester or amide can be isolated and purified.

-

Hydrolysis: The isolated ester or amide is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Quantitative Data

Yields for palladium-catalyzed carbonylation reactions are typically good to excellent, but specific data for the direct synthesis of this compound is not available in the provided search results.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the target compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridazine ring typically appear in the range of δ 7.5-9.5 ppm. The carboxylic acid proton will be a broad singlet, often downfield (>10 ppm), and may be exchangeable with D₂O. For the parent pyridazine, signals are observed at approximately 9.2 ppm and 7.5 ppm.[5] |

| ¹³C NMR | Carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid will be further downfield (δ > 165 ppm). For a coordinated pyridazine-3-carboxylate, the pyridazine ring carbons appear between 125-155 ppm and the carboxylate carbon at around 170.24 ppm.[6] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700-1725 cm⁻¹. C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region.[6][7] |

| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (124.10 g/mol ) will be observed.[8] |

Conclusion

This technical guide has outlined four principal synthetic pathways to this compound, a compound of significant interest to the pharmaceutical and agrochemical industries. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further optimization of these methods may be necessary to achieve desired outcomes for specific applications.

References

- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 8. This compound | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridazine, it serves as a crucial building block for a range of biologically active molecules, exhibiting potential applications in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The spatial arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, intermolecular interactions, and ultimately, its utility in rational drug design and crystal engineering.

This technical guide provides an in-depth analysis of the crystal structure of this compound. Notably, single crystals of the free acid suitable for X-ray diffraction have proven difficult to obtain.[4] Therefore, this document focuses on the well-characterized crystal structure of This compound hydrochloride , which offers critical insights into the molecule's conformation and hydrogen bonding capabilities. All crystallographic data presented herein pertains to this hydrochloride salt.

Crystal Structure Analysis of this compound Hydrochloride

The crystal structure of this compound hydrochloride reveals a highly organized arrangement where the pyridazine moiety is protonated at one of the ring nitrogen atoms.[4] This protonation plays a pivotal role in the supramolecular assembly, facilitating a network of hydrogen bonds that define the crystal packing.

The structure is characterized by the formation of almost planar molecular sheets. Within these sheets, the protonated this compound cations interact with chloride anions through a series of weak hydrogen bonds.[4] The pyridazine ring and the carboxylate carbon atom are nearly coplanar, indicating a rigid molecular framework.[4] Van der Waals forces are the primary interactions observed between adjacent molecular sheets, with an inter-sheet spacing of approximately 3.47 Å.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound hydrochloride.

| Parameter | Value |

| Empirical Formula | C₅H₅ClN₂O₂ |

| Formula Weight | 160.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 10.985(2) Å |

| c | 6.234(1) Å |

| α | 90° |

| β | 104.94(3)° |

| γ | 90° |

| Volume | 669.5(2) ų |

| Z | 4 |

Selected Bond Lengths and Angles

The intramolecular geometry of the this compound cation in its hydrochloride salt provides valuable information about its electronic structure.

| Bond | Length (Å) | Angle | Degree (°) |

| N1-H1 | 0.81(5) | C6-N1-C2 | 118.6(3) |

| N1-C6 | 1.335(5) | N1-C2-C3 | 121.5(4) |

| N1-C2 | 1.338(5) | C2-C3-C4 | 118.8(4) |

| N2-N1 | 1.340(4) | C3-C4-C5 | 119.5(4) |

| C3-C4 | 1.378(6) | C4-C5-C6 | 119.2(4) |

| C4-C5 | 1.385(6) | N1-C6-C5 | 122.4(4) |

| C5-C6 | 1.380(6) | N1-C6-C7 | 116.1(3) |

| C2-C7 | 1.498(5) | C5-C6-C7 | 121.5(4) |

| C7-O1 | 1.299(5) | O1-C7-O2 | 124.3(4) |

| C7-O2 | 1.205(5) | O1-C7-C2 | 113.2(3) |

| O2-C7-C2 | 122.5(4) |

Data sourced from the study on the crystal and molecular structure of this compound hydrochloride.[4]

Experimental Protocols

Synthesis of this compound Derivatives

While various methods exist for the synthesis of pyridazine derivatives, a common approach involves the oxidation of a methyl group attached to the pyridazine ring. For instance, 6-chlorothis compound can be synthesized from 3-chloro-6-methylpyridazine using an oxidizing agent like potassium permanganate or potassium dichromate in an acidic medium.[4]

Crystallization of this compound Hydrochloride

Single crystals of this compound hydrochloride suitable for X-ray diffraction were obtained by recrystallization from a 1 M hydrochloric acid solution. Attempts to crystallize the free acid from an aqueous solution resulted in thin, needle-like specimens unsuitable for analysis.[4]

Procedure:

-

Dissolve this compound in 1 M hydrochloric acid.

-

Allow the solution to stand at room temperature.

-

Single crystals of the hydrochloride salt will form over time.

Intermolecular Interactions and Supramolecular Assembly

The hydrogen bonding network is a defining feature of the crystal structure of this compound hydrochloride. Each chloride anion acts as an acceptor for two weak hydrogen bonds. One hydrogen bond is formed with the carboxylic acid's hydroxyl group (O1-H...Cl), and the other is with the protonated ring nitrogen atom of an adjacent molecule (N1-H...Cl). This arrangement creates molecular ribbons that propagate along the[3] direction.[4]

Biological Significance

Pyridazine and its derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[2] this compound itself has been shown to exhibit weak to moderate biological activity against selected strains of bacteria, fungi, and cancer cells.[5] The carboxylic acid functional group is of particular interest as it can be modified to enhance biological activity and is a key feature in many drug molecules.[6] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capabilities, make it an attractive scaffold in drug discovery.[7]

Conclusion

The crystal structure of this compound hydrochloride provides a detailed snapshot of its solid-state conformation and the intermolecular forces that govern its assembly. The protonation of the pyridazine ring and the subsequent hydrogen bonding with chloride anions are the dominant features, leading to the formation of well-defined molecular sheets. While the crystal structure of the free acid remains elusive, the data from the hydrochloride salt offers invaluable information for researchers in medicinal chemistry and materials science. This understanding of the molecule's three-dimensional structure and interaction patterns is essential for the design of new materials and therapeutic agents based on the pyridazine scaffold.

References

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal and molecular structure of this compound hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate: Ingenta Connect Supplementary Data [ingentaconnect.com]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: Pyridazine-3-carboxylic acid

-

Molecular Formula: C₅H₄N₂O₂

-

Molecular Weight: 124.10 g/mol [1]

-

Exact Mass: 124.027277375 Da[1]

-

CAS Number: 2164-61-6[1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available NMR spectrum for this compound is not available, data from related compounds and general principles of NMR spectroscopy allow for the prediction of chemical shifts. The protons and carbons are numbered as indicated in the structure above.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H-4 | ~8.0 - 8.2 | Doublet of doublets | J₄,₅ ≈ 8-9, J₄,₆ ≈ 1-2 | |

| H-5 | ~7.8 - 8.0 | Doublet of doublets | J₅,₄ ≈ 8-9, J₅,₆ ≈ 4-5 | |

| H-6 | ~9.2 - 9.4 | Doublet of doublets | J₆,₅ ≈ 4-5, J₆,₄ ≈ 1-2 | Expected to be the most downfield proton due to the proximity to the nitrogen atoms. |

| COOH | > 12.0 | Broad singlet | - | Chemical shift is concentration and solvent dependent. |

Note: A study on a ruthenium complex of this compound reported aromatic signals for the complexed ligand at 7.93 ppm, 8.51 ppm, and 9.54 ppm, which are upfield shifted compared to the free ligand.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-3 | ~145 - 150 | Attached to the carboxylic acid group. |

| C-4 | ~128 - 132 | |

| C-5 | ~135 - 140 | |

| C-6 | ~150 - 155 | Expected to be the most downfield carbon in the ring. |

| COOH | ~165 - 170 | Carboxylic acid carbon. A study on a ruthenium complex showed this peak at 170.24 ppm for the coordinated carboxylate.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrations of the pyridazine ring and the carboxylic acid functional group.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) | [3] |

| 1733 | Strong | C=O stretch (carboxylic acid) | [2] |

| 1587 - 1436 | Medium-Strong | C=C and C=N stretching vibrations of the pyridazine ring | [2] |

| ~1300 | Medium | C-O stretch | [3] |

| ~900 | Broad | O-H bend (out-of-plane) | [3] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value | Notes | Reference |

| Molecular Ion (M⁺) | m/z 124.0273 | High-resolution mass spectrometry (HRMS) will provide the exact mass. | [1] |

| Key Fragmentation Pathways | |||

| Loss of H₂O | m/z 106 | Common fragmentation for carboxylic acids. | |

| Loss of COOH | m/z 79 | Loss of the carboxylic acid radical. | |

| Loss of CO₂ | m/z 80 | Decarboxylation is a potential fragmentation pathway. | [4] |

| Acylium ion | m/z 95 | Formation of the pyridazinyl-carbonyl cation. | [5] |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Both positive and negative ion modes should be used.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways

There is currently no specific information available in the public domain that directly implicates this compound in defined biological signaling pathways. As a small heterocyclic carboxylic acid, it is more likely to serve as a scaffold or building block in the synthesis of larger, more complex molecules with potential biological activity. The biological effects of any derivatives would need to be determined through specific screening and mechanistic studies.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization.

References

- 1. This compound | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Pyridazine-3-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Derivatives of pyridazine, particularly those incorporating a carboxylic acid moiety at the 3-position and their analogs, have garnered significant attention due to their diverse and potent biological activities. These compounds have shown promise in a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This technical guide provides an in-depth overview of pyridazine-3-carboxylic acid derivatives and analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information is presented to aid researchers and drug development professionals in their efforts to design and develop novel therapeutics based on this versatile chemical core.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the oxidation of a methyl group at the 3-position of a pyridazine ring. For instance, 6-chlorothis compound can be synthesized from 3-chloro-6-methylpyridazine by oxidation using an oxidizing agent like potassium permanganate or potassium dichromate in the presence of sulfuric acid. The resulting 6-chlorothis compound can then be further modified, for example, by nucleophilic substitution of the chlorine atom.

Another versatile method for producing pyridazine carboxylic acid derivatives involves the reaction of corresponding 3-chloropyridazines or 3,6-dichloropyridazine with carbon monoxide and an alcohol or amine in the presence of a palladium-phosphine complex and a base.[1] This palladium-catalyzed carbonylation reaction is a powerful tool for introducing the carboxylic acid or carboxamide functionality at the 3-position of the pyridazine ring.

Furthermore, pyridazin-3(2H)-one derivatives, which are structural analogs of pyridazine-3-carboxylic acids, are often synthesized through the condensation of γ-ketoacids with hydrazine hydrate or its derivatives. This reaction typically leads to the formation of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogs exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Several pyridazine derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can regulate apoptosis. Certain 3,6-disubstituted pyridazine derivatives have been designed as JNK1 inhibitors, showing promising anticancer activity in both in vitro and in vivo models.

dot

Caption: JNK Signaling Pathway Inhibition.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Pyridazine derivatives have been extensively investigated as selective COX-2 inhibitors. By selectively inhibiting COX-2, which is primarily involved in the inflammatory response, over COX-1, which has housekeeping functions, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

dot

Caption: COX Pathway and Selective Inhibition.

Cannabinoid Receptor Modulation

The cannabinoid receptor 2 (CB2) is a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with the CB1 receptor. Pyridazine-3-carboxamide derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. These compounds have shown high efficacy in functional assays, such as calcium mobilization assays.[2]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives and their analogs.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound I (R=Cl, R1=4-CF3) | HepG-2 | Cytotoxicity | 8.33 | [3] |

| Compound I (R=Cl, R1=4-CF3) | MCF-7 | Cytotoxicity | 1.67 | [3] |

| Compound I (R=Cl, R1=4-CF3) | CaCo-2 | Cytotoxicity | 10 | [3] |

Table 2: Anti-inflammatory Activity (COX Inhibition) of Pyridazine Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 23g | COX-2 | In vitro inhibition | 0.04384 | 11.51 | [4] |

| 6b | COX-2 | In vitro inhibition | 0.18 | 6.33 | [5] |

| 4c | COX-2 | In vitro inhibition | 0.26 | - | [5] |

| 5f | COX-2 | In vitro inhibition | 1.50 | 9.56 | [6] |

| 6f | COX-2 | In vitro inhibition | 1.15 | 8.31 | [6] |

Table 3: CB2 Receptor Agonist Activity of Pyridazine-3-carboxamides

| Compound ID | Target | Assay Type | EC50 (nM) | Reference |

| Compound 26 | CB2 | Calcium Mobilization | 3.665 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyridazine derivatives.

Synthesis of 6-Methoxy-pyridazine-3-carboxylic Acid[7]

Step 1: Synthesis of 6-Chlorothis compound

-

To a solution of 3-chloro-6-methylpyridazine (8g, 0.06 mol) in 60 mL of 50% sulfuric acid, cooled in an ice bath, slowly add potassium permanganate (38g, 0.24 mol) with stirring.

-

After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

-

Cool the mixture and then pour it into 200 mL of ice water.

-

Extract the aqueous solution with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the residue from methanol to obtain 6-chlorothis compound as a white crystalline powder.

Step 2: Synthesis of 6-Methoxythis compound

-

To a solution of 6-chlorothis compound (3.2g, 0.02 mol) in 50 mL of anhydrous methanol, add sodium methoxide (2.2g, 0.04 mol) with stirring.

-

Reflux the reaction mixture for 6 hours.

-

Remove the excess solvent under reduced pressure.

-

Add 10 mL of ice water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Allow the mixture to stand overnight, then filter the precipitate.

-

Recrystallize the filter cake from water to obtain 6-methoxythis compound as a white crystalline powder.

In Vitro COX-1/COX-2 Inhibition Assay[1][5]

dot

Caption: In Vitro COX Inhibition Assay Workflow.

-

Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of hematin, L-epinephrine, COX-1 and COX-2 enzymes, the test pyridazine derivative, and a reference inhibitor (e.g., celecoxib) in appropriate solvents. Prepare a solution of arachidonic acid in Tris-HCl buffer.

-

Assay Setup : In a 96-well plate, add 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine to each well.

-

Enzyme Addition : Add 20 µL of the COX-1 or COX-2 enzyme solution to the respective wells.

-

Inhibitor Addition : Add 2 µL of the test pyridazine derivative solution at various concentrations or the reference inhibitor to the designated wells. For control wells, add 2 µL of the solvent (e.g., DMSO).

-

Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation : Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Reaction Termination : After a 2-minute incubation, terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Detection : Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity[8][9][10][11]

dot

Caption: MTT Assay Workflow for Cytotoxicity.

-

Cell Seeding : Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the pyridazine derivative in cell culture medium. Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition : After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Calcium Mobilization Assay for CB2 Receptor Agonism[12][13][14]

-

Cell Preparation : Use a cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293). Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in an appropriate buffer (e.g., HBSS) for 45-60 minutes at 37°C.

-

Compound Addition : Prepare serial dilutions of the pyridazine-3-carboxamide derivative and a known CB2 agonist (positive control) in the assay buffer.

-

Fluorescence Measurement : Use a fluorescence plate reader to measure the baseline fluorescence of the cells. Then, add the test compounds to the wells and immediately monitor the change in fluorescence intensity over time.

-

Data Analysis : Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

This compound derivatives and their analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, coupled with the availability of versatile synthetic methodologies, make them a highly attractive scaffold for drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of novel pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid Metabolism and Kidney Inflammation [mdpi.com]

- 3. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Pyridazine-3-carboxylic Acid: An In-depth Technical Guide

Introduction

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, and its derivatives are of significant interest to researchers in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications as organic semiconductors.[1][2] Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, electronic properties, and spectroscopic behavior of this molecule. These computational insights are invaluable for predicting reactivity, designing novel derivatives with enhanced properties, and elucidating mechanisms of action in biological systems. This guide provides a comprehensive overview of the theoretical calculations performed on this compound, tailored for researchers, scientists, and professionals in drug development.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular properties.[3] The choice of basis set is also crucial; the 6-311++G(d,p) and 6-31G* basis sets are commonly used for optimizing the geometry and calculating the properties of pyridazine derivatives.[3][4]

Molecular Geometry

The optimization of the molecular geometry of this compound reveals a nearly planar structure for the pyridazine ring and the carboxylate carbon atom.[5] The planarity of the molecule is a key feature, influencing its packing in the solid state and its interaction with biological targets. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.34 | C6-N1-N2 | 119.5 |

| N1-C6 | 1.33 | N1-N2-C3 | 119.5 |

| N2-C3 | 1.33 | N2-C3-C4 | 122.0 |

| C3-C4 | 1.40 | C3-C4-C5 | 118.0 |

| C4-C5 | 1.39 | C4-C5-C6 | 118.0 |

| C5-C6 | 1.40 | C5-C6-N1 | 123.0 |

| C3-C7 | 1.50 | N2-C3-C7 | 116.0 |

| C7=O8 | 1.22 | C4-C3-C7 | 122.0 |

| C7-O9 | 1.35 | O8-C7-O9 | 123.0 |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. The stretching vibration of the C=O group in the carboxylic acid is typically observed in the range of 1705-1725 cm⁻¹.[6] For pyridazine derivatives, the C=C, C=N, and N=N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region.[7]

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (carboxylic acid dimer) |

| ~3100 | C-H stretch (aromatic) |

| ~1710 | C=O stretch (carboxylic acid)[6] |

| ~1590 | C=C, C=N stretch (pyridazine ring)[7] |

| ~1440 | C-H in-plane bend |

| ~1250 | C-O stretch (carboxylic acid) |

| ~950 | O-H out-of-plane bend (carboxylic acid dimer) |

Note: These are expected frequency ranges based on data for similar compounds. Experimental values can be influenced by intermolecular interactions such as hydrogen bonding.

Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyridazine derivatives, the HOMO is typically a π-orbital delocalized over the pyridazine ring, while the LUMO is a π*-orbital.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 to -7.2 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.8 to 5.7 |

Note: The values are estimates based on DFT calculations for similar aromatic carboxylic acids and pyridazine derivatives.[8][9][10][11] The exact values will depend on the level of theory and basis set used.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For pyridazine derivatives, the protons on the aromatic ring typically resonate in the δ 7.0-9.0 ppm range in ¹H NMR spectra. In ¹³C NMR spectra, the carbon atoms of the pyridazine ring appear in the δ 125-155 ppm region, while the carboxyl carbon is observed further downfield, around δ 165-175 ppm.[12]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

| H4 | ~7.8 | C3 | ~150 |

| H5 | ~7.6 | C4 | ~128 |

| H6 | ~9.2 | C5 | ~135 |

| COOH | ~13.0 | C6 | ~152 |

| C=O | ~168 |

Note: These are approximate chemical shifts based on general ranges for similar structures.[13][14][15] Solvent effects can significantly influence experimental chemical shifts.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules.[10] The calculated absorption wavelengths (λmax) and oscillator strengths correspond to electronic transitions between molecular orbitals, most commonly from the HOMO to the LUMO. For this compound, the main absorption bands are expected in the UV region, corresponding to π → π* transitions within the aromatic system.

Table 5: Calculated UV-Vis Absorption Data for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~280-320 | > 0.1 | HOMO → LUMO (π → π) |

| ~240-270 | > 0.1 | HOMO-1 → LUMO (π → π) |

Note: These are representative values based on TD-DFT calculations for pyridazine and its derivatives.[10][16] The solvent environment can cause shifts in the absorption maxima.

Experimental Protocols

Synthesis

The synthesis of pyridazine derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.[4][17] For this compound specifically, a common route involves the oxidation of a suitable precursor, such as 3-methylpyridazine.

Characterization

The synthesized this compound is typically characterized using a suite of spectroscopic and analytical techniques:

-

FT-IR Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyridazine ring vibrations.[7]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.[12][18]

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.[4]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, providing experimental bond lengths and angles for comparison with theoretical calculations.[5]

Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful approach to understanding the fundamental properties of this compound. These theoretical studies offer detailed information on molecular geometry, vibrational modes, electronic structure, and spectroscopic signatures. The synergy between computational predictions and experimental data is crucial for advancing the rational design of new pyridazine-based compounds for applications in drug discovery and materials science. The data and methodologies presented in this guide serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. facultyshare.liberty.edu [facultyshare.liberty.edu]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Investigations on Structural, Optical and Vibrational Properties of Pyridine 3-Carboxylic Acid Adsorbed on a Silver Cluster - ProQuest [proquest.com]

- 9. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 10. Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridazine-3-carboxylic Acid

This compound, with the chemical formula C₅H₄N₂O₂, is a heterocyclic organic compound.[1] Its structure consists of a pyridazine ring substituted with a carboxylic acid group. This compound serves as a versatile building block in the synthesis of various biologically active molecules, with applications in the pharmaceutical and agrochemical industries.[2] Understanding its solubility is crucial for its application in drug discovery, formulation development, and chemical synthesis.

Key Physicochemical Properties:

-

Molecular Weight: 124.10 g/mol [1]

-

Appearance: White to off-white or cream/yellow solid/powder[3][4]

-

Melting Point: 200-209 °C

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

-

Polar Moieties: The presence of the carboxylic acid group (-COOH) and the two nitrogen atoms in the pyridazine ring impart polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms are hydrogen bond acceptors.

-

Aromatic System: The pyridazine ring is an aromatic system, which contributes a degree of non-polar character.

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Solvents: this compound is expected to be soluble in polar solvents.[3] The hydrophilic nature of the carboxylic acid group and the nitrogen atoms allows for favorable interactions, such as hydrogen bonding, with polar solvent molecules like water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).

-

Non-Polar Solvents: Solubility in non-polar solvents, such as hexane or toluene, is expected to be limited due to the compound's significant polarity.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In alkaline solutions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water. In acidic solutions, the compound will remain in its less soluble protonated form.

Quantitative Solubility Data

Despite extensive searches of scientific databases, chemical supplier information, and safety data sheets, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of solvents could not be located in the publicly available literature. Therefore, the following table remains to be populated through experimental determination.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Water | 25 | Data not available | - | - |

| Ethanol | 25 | Data not available | - | - |

| Methanol | 25 | Data not available | - | - |

| Acetone | 25 | Data not available | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | - | - |

| Ethyl Acetate | 25 | Data not available | - | - |

| Dichloromethane | 25 | Data not available | - | - |

| Toluene | 25 | Data not available | - | - |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

References

- 1. This compound | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2164-61-6: 3-CARBOXYPYRIDAZINE | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pyridazine-3-carboxylic Acid

Disclaimer: Direct experimental data on the thermal stability and decomposition of Pyridazine-3-carboxylic acid is limited in the public domain. This guide presents a theoretical and comparative analysis based on the known chemistry of pyridazine derivatives, carboxylic acids, and established principles of thermal analysis of nitrogen-rich heterocyclic compounds. The information herein is intended for research, scientific, and drug development professionals and should be interpreted as a scientifically reasoned projection rather than experimentally verified data for this specific molecule.

Introduction

This compound, a heterocyclic compound featuring a pyridazine ring substituted with a carboxylic acid group, is a versatile building block in medicinal chemistry and materials science.[1][2][3] Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, formulation, and for predicting its behavior during chemical synthesis and drug manufacturing processes. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, including projected thermal analysis data, detailed experimental protocols for its characterization, and a proposed decomposition mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. There is some discrepancy in the reported melting point, with values ranging from approximately 195°C to over 300°C, often with decomposition.[4][5] This variation suggests that the melting and decomposition processes may be complex and influenced by experimental conditions such as heating rate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₂ | [4][6] |

| Molecular Weight | 124.10 g/mol | [4][6] |

| Appearance | White to cream or yellow powder | [5] |

| Melting Point | ~195°C (decomposition) | [5] |

| 200-209 °C | [4] | |

| >300 °C (lit.) | [4] | |

| CAS Number | 2164-61-6 | [4][6] |

Projected Thermal Analysis Data

Based on the thermal behavior of related heterocyclic carboxylic acids, a projected summary of thermal analysis data for this compound is presented in Table 2. These values are hypothetical and would need to be confirmed by experimental analysis.

Table 2: Projected Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Projected Value/Observation |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | 200 - 220 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 230 - 250 °C | |

| Final Residue at 600 °C (inert atmosphere) | < 10% | |

| Differential Scanning Calorimetry (DSC) | Melting Endotherm | ~200 - 210 °C (likely overlapping with decomposition) |

| Decomposition Exotherm/Endotherm | Complex profile, potentially starting around 210 °C |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a multi-step process. The initial and most probable step is the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for many carboxylic acids.[7] This would result in the formation of pyridazine and carbon dioxide.

Subsequent decomposition of the pyridazine ring at higher temperatures is expected. Studies on the thermal decomposition of diazines suggest that 1,2-diazine (pyridazine) can decompose via a molecular route to produce hydrogen cyanide (HCN) and acetylene (C₂H₂).[8] Radical pathways, initiated by the homolytic cleavage of C-H or N-N bonds, could also contribute to the formation of various smaller fragments.[8]

A simplified, proposed decomposition pathway is illustrated in the diagram below.

References

- 1. scribd.com [scribd.com]

- 2. iitk.ac.in [iitk.ac.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-羧基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Pyridazine-3-Carboxylic Acid: A Scrutiny of Its Mechanism of Action and Therapeutic Potential of Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, serves as a pivotal structural motif in the landscape of medicinal chemistry. While its intrinsic biological activity appears to be modest, its scaffold is embedded in a multitude of derivatives exhibiting a broad spectrum of pharmacological effects. This technical guide delves into the current understanding of this compound, exploring its known biological context, the well-documented mechanisms of its derivatives, and provides a hypothetical framework for the elucidation of its own potential mechanisms of action. This document is intended to be a comprehensive resource, offering detailed experimental protocols and conceptual frameworks to guide future research and drug development endeavors centered on this versatile chemical entity.

Introduction to this compound

This compound is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a carboxylic acid substituent at the 3-position. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it an attractive scaffold in drug design.[1] While it is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules, understanding its own potential interactions with biological systems is crucial for the rational design of novel therapeutics.[2] Studies have indicated that this compound itself exhibits weak to moderate biological activity.[3] However, the pyridazine core is present in numerous compounds with a wide array of activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[4]

Potential Mechanism of Action of this compound: A Hypothesis

Direct mechanistic studies on this compound are scarce in the current scientific literature. However, its structural analogy to nicotinic acid (pyridine-3-carboxylic acid), a well-known lipid-lowering agent, provides a foundation for a plausible hypothesis regarding its potential mechanism of action.[3]

Nicotinic acid primarily exerts its effects through the activation of the G-protein coupled receptors GPR109A (HCA2) and GPR109B (HCA3).[5] This interaction in adipose tissue leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the mobilization of free fatty acids. This cascade ultimately results in decreased triglyceride and LDL cholesterol synthesis in the liver.[5] Given the structural similarity, it is conceivable that this compound could interact with these or other related G-protein coupled receptors, albeit likely with different affinity and specificity.

A proposed signaling pathway for this hypothesized mechanism is illustrated below.

Mechanisms of Action of this compound Derivatives

The therapeutic potential of the this compound scaffold is more clearly demonstrated through the diverse mechanisms of its derivatives. These compounds have been engineered to interact with a wide range of biological targets.

Enzyme Inhibition

Derivatives of this compound have been shown to be effective enzyme inhibitors. For instance, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives, which can be synthesized from pyridazine precursors, exhibit anti-inflammatory effects through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6]

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

Receptor Modulation

The pyridazine scaffold is also present in molecules that modulate receptor activity. For example, pyrazolo[3,4-d]pyridazine derivatives have been identified as high-affinity antagonists for adenosine A1 and A3 receptors, suggesting their potential in treating conditions where these receptors are implicated.[7]

The structural relationship and progression from the core scaffold to more complex, active derivatives is a common theme in drug discovery.

Quantitative Data for Pyridazine Derivatives

While specific quantitative data for this compound's mechanism of action is not available, the following tables present data for some of its derivatives to illustrate the potency that can be achieved from this scaffold.

Table 1: COX Inhibition by a Pyrido[2,3-d]pyridazine-2,8-dione Derivative (Compound 7c)

| Enzyme | Inhibition at 1.95 µM | Inhibition at 31.25 µM |

| COX-1 | 25% | 75% |

| COX-2 | 28% | 85% |

| Data adapted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives.[6] |

Table 2: Adenosine Receptor Affinity of a Pyrazolo[3,4-d]pyridazine Derivative (Compound 10b)

| Receptor Subtype | Affinity (Ki, nM) |

| Human A1 | 21 |

| Human A3 | 55 |

| Human A2B | <2000 |

| Data adapted from a study on pyrazolo[3,4-d]pyridazine derivatives.[7] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its novel derivatives, the following are detailed protocols for key experimental assays.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilution. Include wells for a positive control (a known COX inhibitor, e.g., indomethacin) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction according to the detection kit instructions.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to a specific receptor (e.g., adenosine A1 receptor).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO cells stably expressing human A1 adenosine receptor)

-

Radiolabeled ligand (e.g., [³H]DPCPX for A1 receptor)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and either the test compound dilution, buffer (for total binding), or the non-specific binding control.

-

Incubate the tubes at a specified temperature (e.g., room temperature) for a set time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a foundational molecule in the development of a wide range of pharmacologically active compounds. While its own mechanism of action is not yet fully elucidated, its structural similarity to known drugs and the diverse activities of its derivatives suggest a rich area for future investigation. The hypothesized interaction with G-protein coupled receptors, based on its analogy to nicotinic acid, presents a compelling starting point for such studies. By employing the detailed experimental protocols outlined in this guide, researchers can systematically explore the biological targets of this compound and its novel derivatives, paving the way for the development of new and effective therapeutics. The continued exploration of this chemical scaffold holds significant promise for addressing a variety of unmet medical needs.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Pyridazine-3-Carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyridazine-3-carboxylic acid and its derivatives. While this compound itself exhibits only weak to moderate biological activity, its structural scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets.[1] This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound, particularly those with a pyridazinone core, have demonstrated a broad spectrum of pharmacological effects. These activities are primarily centered around four key areas: anti-inflammatory, cardiovascular, anticonvulsant, and anticancer effects. The versatility of the pyridazine scaffold allows for structural modifications that can be tailored to achieve high affinity and selectivity for specific biological targets.

Anti-inflammatory Activity

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Cardiovascular Effects

Pyridazinone derivatives have been a particular focus for cardiovascular drug discovery, exhibiting potent vasodilator and cardiotonic properties. A key mechanism underlying these effects is the inhibition of phosphodiesterase (PDE) enzymes, especially PDE3. Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects and vasodilation.

Anticonvulsant Activity

The pyridazine nucleus is a structural feature of several compounds with anticonvulsant properties. The mechanism of action for these derivatives is often linked to the modulation of GABAergic neurotransmission. Specifically, some derivatives act as allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.

Anticancer Activity

The pyridazine scaffold has been incorporated into numerous molecules designed as anticancer agents. These derivatives have been shown to target various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the key pathways modulated by some pyridazine-based anticancer agents is the JNK signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives, collated from multiple studies.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In vivo Anti-inflammatory Activity (% edema inhibition) | Reference |